molecular formula C6H7IN2O B2686329 6-Iodo-2-methoxypyridin-3-amine CAS No. 1310949-50-8

6-Iodo-2-methoxypyridin-3-amine

Cat. No. B2686329
Key on ui cas rn: 1310949-50-8
M. Wt: 250.039
InChI Key: RAHACWXZUJOSAA-UHFFFAOYSA-N
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Patent
US08822503B2

Procedure details

Sodium iodide (40 g), copper iodide (6.0 g) and N,N′-dimethylethylenediamine (7 mL) was added to a solution of 6-bromo-2-methoxypyridin-3-amine (26 g) in 1,4-dioxane (250 mL) in a nitrogen gas stream, and the mixture was stirred at 120° C. for 14 hours. The reaction solution was left to cool, and then water and ethyl acetate were added. Filtration through celite was followed by extraction. The organic layer was washed with a 20% sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate and filtered. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=85:15→70:30) to give 6-iodo-2-methoxypyridin-3-amine as a colorless powder (25 g, 75%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].CNCCNC.Br[C:10]1[N:15]=[C:14]([O:16][CH3:17])[C:13]([NH2:18])=[CH:12][CH:11]=1.O>O1CCOCC1.[Cu](I)I.C(OCC)(=O)C>[I:1][C:10]1[N:15]=[C:14]([O:16][CH3:17])[C:13]([NH2:18])=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
7 mL
Type
reactant
Smiles
CNCCNC
Name
Quantity
26 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)OC)N
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
6 g
Type
catalyst
Smiles
[Cu](I)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 120° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction solution was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
Filtration through celite
EXTRACTION
Type
EXTRACTION
Details
was followed by extraction
WASH
Type
WASH
Details
The organic layer was washed with a 20% sodium thiosulfate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=85:15→70:30)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
IC1=CC=C(C(=N1)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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